2-Phenylsulfenyl-6-chloro-purine
Description
Overview of Purine (B94841) Nucleobase Scaffolds in Chemical Research
Purine nucleobase scaffolds are fundamental building blocks in the synthesis of a wide range of biologically active molecules. nih.gov These scaffolds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are central to the structure of adenosine (B11128) and guanosine, the purine nucleobases in nucleic acids. Beyond their role in genetics, purine derivatives are integral to cellular metabolism, signaling, and energy transfer. In medicinal chemistry, the purine scaffold is a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous purine analogs as therapeutic agents. youtube.com Researchers continuously explore modifications of the purine core to create compounds with specific biological activities, including antiviral, anticancer, and immunomodulatory effects. nih.govmdpi.com The ability to systematically alter the purine structure allows for the fine-tuning of a compound's properties to enhance efficacy and reduce side effects. nih.gov
Strategic Importance of Halogenated Purines as Synthetic Intermediates
Halogenated purines, particularly those substituted with chlorine, are highly valuable intermediates in the synthesis of diverse purine derivatives. acs.org The chlorine atoms on the purine ring act as excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at specific positions on the purine core. researchgate.netnih.gov For instance, 2,6-dichloropurine (B15474) is a common starting material in the synthesis of various purine analogs. arkat-usa.orgresearchgate.netnih.gov The differential reactivity of the chlorine atoms at the C2 and C6 positions can be exploited to achieve selective substitution, further enhancing the synthetic utility of these compounds. arkat-usa.orgresearchgate.net The introduction of halogens not only serves as a synthetic handle but can also directly influence the biological activity of the final molecule through mechanisms like halogen bonding. nih.gov The synthesis of 6-chloropurine (B14466) derivatives is a key step in creating compounds for various therapeutic applications, including the development of fluorescently labeled oligonucleotides. nih.gov
Contextualization of 2-Phenylsulfenyl-6-chloro-purine within Purine Analog Synthesis
This compound emerges as a key intermediate in the multi-step synthesis of more complex purine analogs. Its structure combines the reactive chloro group at the 6-position with a phenylsulfenyl group at the 2-position. This arrangement allows for a sequential and regioselective modification of the purine core. The 6-chloro group can be readily displaced by a variety of nucleophiles, while the 2-phenylsulfenyl group can either be retained in the final product or be further modified. The synthesis of this compound itself likely starts from a di-halogenated purine, such as 2,6-dichloropurine, where one of the chlorine atoms is selectively substituted with a phenylthiolate. This strategic placement of two distinct functionalities makes this compound a versatile building block for creating libraries of purine derivatives for biological screening. nih.govnih.govnih.govacs.org
Academic Research Trajectories and Scope of Investigation
The academic investigation into compounds like this compound is often driven by the search for new therapeutic agents. acs.org Research trajectories typically involve the synthesis of a series of analogs where the substituents at the 2 and 6 positions are systematically varied. These compounds are then evaluated for their biological activity against specific targets, such as enzymes or receptors implicated in disease. mdpi.comnih.gov For example, purine analogs are widely studied as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in T-cell mediated autoimmune diseases. mdpi.comacs.orgnih.gov The research scope extends from the development of novel synthetic methodologies to detailed structure-activity relationship (SAR) studies, computational modeling, and in vitro and in vivo biological testing. nih.govacs.orgnih.gov The ultimate goal is to identify lead compounds with potent and selective activity for further development into new drugs. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN4S |
|---|---|
Molecular Weight |
262.72 g/mol |
IUPAC Name |
6-chloro-2-phenylsulfanyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4S/c12-9-8-10(14-6-13-8)16-11(15-9)17-7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChI Key |
AIWRSQAAWQUHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C(=N2)Cl)NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylsulfenyl 6 Chloro Purine
Precursor Synthesis and Starting Material Derivatization
The foundation of synthesizing 2-Phenylsulfenyl-6-chloro-purine lies in the accessibility of appropriately halogenated purine (B94841) precursors. The most common starting material is hypoxanthine (B114508), which is converted to 6-chloropurine (B14466).
Synthesis of 6-Chloropurine and Related Halogenated Purines
The synthesis of 6-chloropurine is a well-established procedure, most frequently achieved through the chlorination of hypoxanthine. researchgate.netottokemi.com A common method involves reacting hypoxanthine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst and acid scavenger. ottokemi.comprepchem.comgoogle.com The reaction is typically carried out by refluxing the mixture. prepchem.comgoogle.com Variations of this method exist, such as using acetyl hypoxanthine as the starting material with phosphorus oxychloride and a tertiary amine catalyst at elevated temperatures (70-105°C). google.com
Other halogenated purines, such as 2,6-dichloropurine (B15474), can also be synthesized from starting materials like xanthine (B1682287) by reacting it with phosphorus oxychloride. researchgate.net The synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine (B14584) can be achieved through a one-step diazotization reaction. google.com These di-halogenated purines can serve as precursors for the selective introduction of different substituents at the C-2 and C-6 positions.
Table 1: Synthesis of 6-Chloropurine
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux | 99% (as hydrochloride salt) | prepchem.com |
| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux for 2 hours | Not specified | google.com |
| Acetyl hypoxanthine | POCl₃, Tertiary amine | 70-105°C, 4-8 hours | High | google.com |
Introduction of Phenylsulfenyl Moiety via Thiolation Reactions at C-2
With 6-chloropurine as the substrate, the next critical step is the introduction of the phenylsulfenyl group at the C-2 position. This is typically achieved through a thiolation reaction. While direct thiolation of the C-2 position of 6-chloropurine with thiophenol or its derivatives can be challenging due to the reactivity of the C-6 chloro group, a common strategy involves the use of a 2,6-dihalo-purine.
A more direct approach for introducing a sulfur-containing moiety involves the reaction of 6-chloropurine with thiourea, which primarily occurs at the C-6 position to form 6-mercaptopurine. researchgate.net Therefore, to achieve the desired 2-phenylsulfenyl substitution while retaining the 6-chloro group, a precursor with a more reactive leaving group at C-2 or a protected C-6 position might be necessary. Alternatively, starting with a 2-thioxo-purine derivative and subsequently introducing the chlorine at the C-6 position can be a viable route.
Regioselective Functionalization Approaches for Purine Core Assembly
The synthesis of this compound is a prime example of the need for regioselective functionalization of the purine ring system. The distinct reactivity of the C-2, C-6, and C-8 positions allows for controlled, stepwise introduction of different functional groups. rsc.org
Nucleophilic Aromatic Substitution at C-6
The chlorine atom at the C-6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.compressbooks.pubyoutube.com This reactivity is a cornerstone of purine chemistry, allowing for the introduction of a wide variety of substituents. nih.gov While this high reactivity is beneficial for creating diverse purine derivatives, it also presents a challenge when the goal is to preserve the C-6 chloro group while functionalizing another position. The reaction is facilitated by the electron-withdrawing nature of the purine ring system. masterorganicchemistry.com The substitution of the C-6 chloro group by amines, for instance, has been found to be acid-catalyzed. nih.gov
Selective Functionalization at C-2
Selective functionalization at the C-2 position in the presence of a C-6 chloro group requires careful control of reaction conditions. Given the high reactivity of the C-6 position towards nucleophiles, electrophilic substitution or transition metal-catalyzed cross-coupling reactions are often employed for C-2 functionalization. However, for the introduction of a phenylsulfenyl group, a nucleophilic substitution at the C-2 position is required.
To achieve this selectively, one common strategy involves starting with a 2,6-dihalopurine, such as 2,6-dichloropurine. The differential reactivity of the two halogen atoms can be exploited. The C-6 chloro atom is generally more reactive towards nucleophilic substitution than the C-2 chloro atom. This allows for the selective replacement of the C-6 substituent first, followed by substitution at C-2. However, to synthesize this compound, the reverse selectivity is needed. This can be achieved by carefully choosing the nucleophile and reaction conditions. For instance, using a soft nucleophile like a thiolate might favor reaction at the C-2 position under specific conditions.
Optimization of Reaction Conditions and Efficiency
The successful synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and regioselectivity. researchgate.netresearchgate.net Key factors that require careful consideration include the choice of solvent, temperature, catalyst, and the nature of the reactants.
For the initial synthesis of 6-chloropurine, optimization may involve adjusting the ratio of phosphorus oxychloride to hypoxanthine and the concentration of the amine catalyst. google.com The reaction time and temperature are also critical; prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts. google.com
In the subsequent thiolation step, the choice of solvent can significantly influence the reaction's outcome. Aprotic solvents are often preferred to avoid side reactions. The temperature must be carefully controlled to favor the desired regioselectivity, as higher temperatures may lead to the loss of selectivity and substitution at the more reactive C-6 position. The use of a suitable base is also crucial for the deprotonation of the thiol, and its strength can impact the nucleophilicity of the resulting thiolate and, consequently, the reaction's regioselectivity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2,6-Dichloropurine |
| 2-Amino-6-chloropurine |
| This compound |
| 6-Chloropurine |
| 6-Mercaptopurine |
| Acetyl hypoxanthine |
| Hypoxanthine |
| N,N-Dimethylaniline |
| Phosphorus oxychloride |
| Thiophenol |
| Thiourea |
Modern Synthetic Approaches and Catalyst Systems (e.g., Metal-Mediated Couplings)
Modern synthetic strategies for creating the C-S bond in this compound often rely on nucleophilic aromatic substitution (SNAr) reactions. While not always requiring metal catalysis, these reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds.
The established reactivity pattern of 2,6-dichloropurine indicates that the C6 position is significantly more electrophilic than the C2 position. This selectivity is attributed to the electron-withdrawing nature of the pyrimidine (B1678525) ring, which activates the C6 position for nucleophilic attack. Consequently, the reaction of 2,6-dichloropurine with a sulfur nucleophile, such as thiophenol, proceeds with a high degree of regioselectivity to yield the desired 2-chloro-6-substituted product.
A direct and efficient method for the synthesis of this compound involves the reaction of 2,6-dichloropurine with thiophenol in the presence of a suitable base. The base serves to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which then attacks the C6 position of the purine ring, displacing the chloride ion.
Detailed research has demonstrated the viability of this approach. For instance, a closely related analogue, 2-chloro-6-(phenylselanyl)-9H-purine, was synthesized by reacting 2,6-dichloropurine with in situ generated phenylselenol. nih.gov This reaction proceeds smoothly, highlighting the feasibility of a similar transformation with thiophenol.
Furthermore, studies on the synthesis of 6-arylthio analogues of purine nucleosides have shown that the nucleophilic displacement of a 6-chloro substituent by various benzenethiols is a successful strategy. nih.gov Although performed on a nucleoside derivative, this work validates the fundamental carbon-sulfur bond-forming reaction at the 6-position of the purine core. General protocols for the S-arylation of heteroaryl chlorides with thiols are well-established, typically employing a base in a polar aprotic solvent. acsgcipr.org
A representative procedure for the synthesis of this compound is outlined in the table below, based on analogous reactions and general principles of nucleophilic aromatic substitution.
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,6-Dichloropurine, Thiophenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | 12 | Not specified | General Method acsgcipr.org |
| 2,6-Dichloropurine, Diphenyl diselenide | Hypophosphorous acid (H₃PO₂) | Isopropanol (i-PrOH) | 5°C to Room Temp. | 14 | 50 | Analogous Reaction nih.gov |
| 2-Amino-6-chloro-purine nucleoside, Benzenethiols | Not specified | Not specified | Not specified | Not specified | Not specified | Analogous Reaction nih.gov |
This table presents data from analogous reactions and general methodologies, as specific yield data for the direct synthesis of this compound was not available in the cited literature.
The synthesis of 2-chloro-6-benzylthiopurine has also been reported, not by direct coupling, but through the alkylation of 2-chloro-6-thiopurine with benzyl (B1604629) bromide, demonstrating another facet of modifying the 6-position of the purine ring with sulfur-containing moieties. nih.gov
Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions of the C-6 Chlorine Atom
The chlorine atom at the C-6 position of the purine (B94841) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the synthesis of a wide array of 6-substituted purine derivatives.
The reaction of 6-chloropurines with nitrogen nucleophiles, particularly amines, is a well-established method for the synthesis of 6-aminopurine derivatives, which are analogues of the natural nucleobase adenine. researchgate.net Studies have shown that the amination of 6-chloropurine (B14466) derivatives can be efficiently carried out, often under microwave irradiation to reduce reaction times and improve yields. researchgate.net For instance, the reaction of a 6-chloropurine derivative with various amines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as ethanol (B145695) proceeds to give the corresponding 6-amino-purine analogues. researchgate.net The reactivity of the C-6 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the purine ring system. researchgate.net
The general reactivity order for SNAr reactions at the 6-position of halopurines with aliphatic amines is F > Br > Cl > I. nih.gov However, with weakly basic aromatic amines like aniline, the order can be reversed to I > Br > Cl > F, although these reactions can be autocatalytic. nih.gov The addition of an acid catalyst can eliminate this autocatalysis and revert the reactivity order. nih.gov
| Nucleophile/Conditions | Reactivity Order |
|---|---|
| BuNH₂/MeCN | F > Br > Cl > I |
| MeOH/DBU/MeCN | F > Cl ≈ Br > I |
| K⁺⁻SCOCH₃/DMSO | F > Br > I > Cl |
| Aniline/MeCN (70°C) | I > Br > Cl > F (autocatalytic) |
| Aniline/TFA/MeCN (50°C) | F > I > Br > Cl |
Similar to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles readily displace the C-6 chlorine atom. The reaction with alkoxides, generated from alcohols, leads to the formation of 6-alkoxypurines. researchgate.net Thiolates react to form 6-thio- or 6-alkylthiopurines. Kinetic studies on 6-halopurine nucleosides have shown that with oxygen and sulfur nucleophiles, the reactivity order is generally F > Cl ≈ Br > I and F > Br > I > Cl, respectively. nih.gov A 6-(alkylsulfonyl)purine nucleoside was found to be even more reactive than the corresponding 6-fluoropurine (B74353) compound with both methanol (B129727)/DBU and isopentylthiol/DBU. nih.gov
Transformations Involving the C-2 Phenylsulfenyl Group
The phenylsulfenyl group at the C-2 position offers another handle for chemical modification, allowing for transformations that are distinct from the reactivity at the C-6 position.
The sulfur atom in the phenylsulfenyl group is susceptible to oxidation. Cysteine sulfenic acids, which are analogous in that they contain a sulfur-oxygen bond, are key intermediates in various biological processes. nih.gov While specific studies on the oxidation of 2-phenylsulfenyl-6-chloro-purine were not found, the general chemistry of sulfenyl compounds suggests that it can be oxidized to the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur can influence the electronic properties of the purine ring and potentially modulate the reactivity of other positions. For instance, oxidation of a 6-thiobenzyl substituent to the corresponding sulfone activates it for nucleophilic displacement.
While the C-6 chlorine is the more common site for nucleophilic attack, under certain conditions, the C-2 phenylsulfenyl group can also be displaced. The cleavage of a C-S bond in purine nucleosides can be influenced by various factors, including the nature of the substituent and the reaction conditions. nih.gov In some cases, the phenylsulfenyl group can be cleaved to reveal a free thiol or can be replaced by other functional groups, although this is generally less facile than the displacement of the C-6 chlorine.
Palladium-Catalyzed Cross-Coupling Reactions on the Purine Scaffold (e.g., Suzuki-Miyaura, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the purine scaffold. nih.gov The C-6 chlorine atom of this compound serves as an excellent handle for these transformations.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is widely used to introduce aryl and vinyl groups at the C-6 position of purines. acs.orgthieme-connect.comwikipedia.org The reaction of 6-chloropurines with various boronic acids in the presence of a palladium catalyst and a base affords the corresponding 6-substituted purines in good to excellent yields. thieme-connect.com Efficient protocols have been developed for these couplings, even in aqueous media. nih.govacs.orgacs.org
The Sonogashira reaction provides a route to 6-alkynylpurines through the coupling of a terminal alkyne with the 6-chloropurine derivative. researchgate.netrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, although copper-free conditions have also been developed. acs.orgresearchgate.net These alkynylpurines are valuable intermediates for further synthetic transformations.
The Stille reaction , involving the coupling of an organotin compound with an organohalide, is another versatile method for C-C bond formation on the purine ring. libretexts.orgwikipedia.orgorganic-chemistry.org While highly effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org Generally, organic chlorides are less reactive in Stille couplings compared to bromides and iodides. libretexts.org
| Reaction | Coupling Partner | Product | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | 6-Aryl- or 6-vinylpurines | High yields, functional group tolerance, can be performed in water. acs.orgthieme-connect.comnih.gov |
| Sonogashira | Terminal alkynes | 6-Alkynylpurines | Provides access to versatile alkynyl intermediates, copper-free conditions available. acs.orgresearchgate.net |
| Stille | Organotin compounds | 6-Aryl-, 6-vinyl-, or 6-alkylpurines | Versatile but uses toxic reagents; chlorides are less reactive than bromides/iodides. libretexts.orgwikipedia.org |
Stability and Degradation Profiles Under Varied Chemical Conditions
The stability of this compound is significantly influenced by the chemical environment, particularly pH and the presence of oxidizing agents. The molecule can undergo degradation through several pathways, including hydrolysis of the chloro group and oxidation of the sulfide (B99878) linkage.
Under Acidic Conditions:
In acidic media, the purine ring is susceptible to protonation. While the core purine structure is relatively stable, strong acidic conditions can potentially lead to the cleavage of the phenylsulfenyl group. However, compared to base-catalyzed reactions, acid-catalyzed degradation is generally less pronounced for this specific compound. The stability of related 6-chloropurine derivatives under acidic conditions has been noted, although prolonged exposure to strong acids can lead to decomposition .
Under Basic Conditions:
The compound is particularly sensitive to basic conditions. The chlorine atom at the C6 position is a good leaving group and is readily displaced by nucleophiles. In the presence of hydroxide (B78521) ions, this compound can undergo hydrolysis to form 2-phenylsulfenyl-hypoxanthine. This nucleophilic aromatic substitution reaction is a common degradation pathway for 6-chloropurine derivatives nih.govgoogle.com. The rate of this hydrolysis is dependent on the concentration of the base and the temperature.
Under Oxidative Conditions:
The phenylsulfenyl group is the primary site of oxidative degradation. Common oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can oxidize the sulfur atom. This oxidation typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (2-Phenylsulfinyl-6-chloro-purine) and, upon further oxidation, the sulfone (2-Phenylsulfonyl-6-chloro-purine) researchgate.netmasterorganicchemistry.com. The formation of these more oxidized species significantly alters the electronic properties and biological activity of the parent molecule. The chlorine atom at C6 may also be susceptible to oxidative dechlorination, a pathway observed in other chlorinated aromatic compounds, which would lead to the formation of uric acid derivatives nih.gov.
The following table summarizes the expected degradation products of this compound under different chemical conditions.
Table 1: Predicted Degradation Products of this compound
| Condition | Primary Degradation Pathway | Major Degradation Product(s) |
|---|---|---|
| Acidic (e.g., HCl) | Limited degradation | Starting material with potential for minor hydrolysis |
| Basic (e.g., NaOH) | Nucleophilic Substitution | 2-Phenylsulfenyl-hypoxanthine |
| Oxidative (e.g., m-CPBA, H₂O₂) | Oxidation of Sulfide | 2-Phenylsulfinyl-6-chloro-purine, 2-Phenylsulfonyl-6-chloro-purine |
It is important to note that the actual degradation profile can be complex, with the potential for multiple reaction pathways to occur simultaneously, depending on the specific reaction conditions such as temperature, concentration of reagents, and solvent.
2 Phenylsulfenyl 6 Chloro Purine As a Key Synthetic Intermediate
Design and Synthesis of Diverse Purine (B94841) Analogs
The unique architecture of 2-phenylsulfenyl-6-chloro-purine provides a robust platform for the design and synthesis of diverse purine analogs. Chemists can exploit the distinct chemical nature of the C-2 and C-6 substituents to introduce a variety of functional groups, leading to the generation of novel molecular entities. The synthesis of this key intermediate can be envisioned through several routes, commonly starting from commercially available purine precursors like 2,6-dichloropurine (B15474). A typical approach involves the selective nucleophilic substitution of the more reactive chlorine atom at the C-6 position, followed by the introduction of the phenylsulfenyl group at the C-2 position, or vice-versa. Alternatively, starting from 6-chloro-2-mercaptopurine, a direct S-arylation can install the phenylthio group.
The chloro-substituent at the C-6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a wide range of substituents by reacting this compound with various nucleophiles. This method is a cornerstone for creating libraries of C-6 modified purines. redalyc.orgresearchgate.net
Key transformations at the C-6 position include:
Amination: Reaction with primary or secondary amines introduces diverse amino groups, a common feature in many biologically active purines such as kinase inhibitors.
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields the corresponding 6-alkoxy or 6-aryloxy purine derivatives.
Thiolation: Displacement of the chloride with thiolates provides 6-thioether substituted purines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form carbon-carbon bonds, linking aryl or alkyl groups to the C-6 position. nih.gov
The following table summarizes typical nucleophilic substitution reactions at the C-6 position of a 6-chloropurine (B14466) scaffold.
| Nucleophile | Reagent Example | Resulting C-6 Substituent |
| Amine | Benzylamine | -NHCH₂Ph |
| Alcohol | Sodium Methoxide | -OCH₃ |
| Thiol | Sodium Thiophenoxide | -SPh |
This table illustrates common transformations performed on the 6-chloropurine core to generate diverse C-6 substituted analogs.
While the phenylsulfenyl group at the C-2 position is relatively stable compared to the C-6 chloro group, it can be strategically manipulated to allow for further diversification of the purine scaffold. This two-stage functionalization is a powerful tool for creating complex purine derivatives.
A key strategy involves the oxidation of the C-2 phenylsulfenyl (thioether) group to a more reactive phenylsulfinyl (sulfoxide) or phenylsulfonyl (sulfone) group. The resulting sulfone is an excellent leaving group, which can then be displaced by a second nucleophile. This oxidation-nucleophilic substitution sequence effectively allows for the introduction of a wide range of functionalities at the C-2 position, a transformation not readily achievable with the starting thioether. This approach significantly expands the chemical space accessible from the this compound intermediate. The functionalization of the C-2 position is crucial for modulating the biological activity of purine analogs. nih.gov
The table below outlines the steps for the functionalization of the C-2 position.
| Step | Reaction | Purpose |
| 1 | Oxidation | Conversion of the stable thioether to a reactive sulfone (e.g., using m-CPBA). |
| 2 | Nucleophilic Substitution | Displacement of the sulfone group with various nucleophiles (amines, alkoxides). |
This table details a common two-step process to modify the C-2 position after the initial introduction of a phenylsulfenyl group.
Role in Convergent and Divergent Synthesis Strategies
The orthogonal reactivity of the C-6 and C-2 positions in this compound makes it an exceptionally valuable building block for both convergent and divergent synthetic strategies.
In a divergent synthesis , a common intermediate is used to produce a library of structurally related compounds. Starting with this compound, a multitude of different nucleophiles can be introduced at the C-6 position, rapidly generating a diverse set of analogs with a constant C-2 substituent. Subsequently, the C-2 phenylsulfenyl group could be oxidized and displaced to create further diversity, all originating from a single, common precursor. This approach is highly efficient for structure-activity relationship (SAR) studies. researchgate.net
Contribution to Chemical Library Synthesis for Research Purposes
The generation of chemical libraries for high-throughput screening is a fundamental aspect of modern drug discovery and chemical biology. This compound is an ideal starting scaffold for combinatorial library synthesis due to the predictable and selective reactivity of its C-2 and C-6 positions. nih.gov
By leveraging the divergent synthetic pathways this intermediate enables, large libraries of 2,6-disubstituted purines can be assembled. For example, using a 96-well plate format, this compound can be reacted with a set of 12 different amines at the C-6 position. Following this, the resulting products in each well can undergo oxidation and reaction with a set of 8 different nucleophiles at the C-2 position. This two-step sequence would theoretically yield a library of 96 unique compounds. The ability to systematically vary substituents at two different positions on the purine core allows for a thorough exploration of the chemical space around the scaffold, increasing the probability of identifying compounds with desired biological activities. nih.gov
Structure Reactivity and Structure Interaction Relationship Studies Non Clinical
Conformational Analysis and Tautomerism Affecting Reactivity
The reactivity of purine (B94841) derivatives, including 2-Phenylsulfenyl-6-chloro-purine, is significantly influenced by tautomerism. Purines can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. The equilibrium between these forms is crucial as it affects the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its interaction with other molecules. For related purine derivatives like 2-amino-6-chloropurine (B14584), both N7-H and N9-H tautomers have been investigated, with computational studies suggesting that the N9-H tautomer is generally more stable in both the gas phase and aqueous solutions. nih.govnih.gov However, the energy difference can be small in polar solvents, allowing for the co-existence of both tautomers. nih.gov
The presence of the bulky phenylsulfenyl group at the C2 position and the chloro group at C6 in this compound would be expected to influence this tautomeric preference through steric and electronic effects. The orientation of the phenyl group relative to the purine core can also lead to different conformers, which may further modulate reactivity. While specific conformational analysis data for this compound is not abundant, studies on similar substituted purines indicate that the planarity of the purine scaffold is largely maintained. nih.gov
Electronic Effects of Substituents on Purine Core Reactivity
The reactivity of the purine core in this compound is governed by the electronic properties of its substituents. The purine ring itself is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C6 position which bears a good leaving group, the chlorine atom. nih.govresearchgate.net
Chloro Group at C6: The chlorine atom is an electron-withdrawing group, which further activates the C6 position for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This is a common and efficient method for the functionalization of the purine scaffold. researchgate.net
The combination of these substituents creates a unique electronic landscape on the purine ring, influencing its reactivity in various chemical transformations.
Molecular Recognition and Binding Mechanisms with Model Biological Macromolecules (e.g., enzymes, nucleic acids)
While specific binding studies on this compound are limited, the purine scaffold is a well-established pharmacophore that interacts with a wide range of biological macromolecules, including enzymes and nucleic acids. The substituents at the C2 and C6 positions play a critical role in defining the specificity and affinity of these interactions.
Based on studies with analogous compounds, several binding modes can be anticipated:
Nucleic Acid Intercalation and Groove Binding: Purine-containing molecules have been shown to interact with DNA and RNA. csic.es Depending on their structure, they can intercalate between base pairs or bind to the minor or major grooves. nih.gov The planar aromatic system of the purine and the attached phenyl ring in this compound could facilitate π-π stacking interactions with the nucleic acid bases. nih.gov Platinum complexes derived from 6-phenylpurine have been studied for their ability to cause interstrand cross-links in DNA. nih.gov
| Macromolecule Target | Potential Binding Mechanism | Key Interacting Moieties |
| Kinases | ATP-competitive inhibition | Purine core (hydrogen bonding), Phenylsulfenyl group (hydrophobic interactions) |
| DNA/RNA | Intercalation or Groove Binding | Planar purine and phenyl rings (π-π stacking), Substituents (groove interactions) |
Ligand Design Principles Based on Purine Scaffolding for Chemical Probes
The purine scaffold is a versatile platform for the design of chemical probes to study biological systems. The ability to systematically modify the purine ring at various positions allows for the fine-tuning of properties such as selectivity, affinity, and labeling capabilities.
For this compound, the following principles apply:
Modularity: The C6-chloro group serves as a convenient point for diversification. A wide array of nucleophiles (O-, N-, S-, and C-based) can be introduced via SNAr reactions, allowing for the attachment of reporter groups (fluorophores, biotin) or reactive groups for covalent labeling. researchgate.net
Structure-Activity Relationship (SAR) Guided Design: By synthesizing and evaluating a library of derivatives with modifications at the C6 position and on the phenyl ring of the C2-substituent, a detailed SAR can be established. This information is crucial for optimizing the probe's performance for a specific biological target.
Target-Specific Interactions: The phenylsulfenyl group can be modified to enhance interactions with a specific target. For example, adding hydrogen bond donors or acceptors to the phenyl ring could increase affinity and selectivity for a particular enzyme's active site.
Mechanistic Probing of Biochemical Pathways (excluding clinical outcomes)
Chemical probes based on the this compound scaffold can be employed to investigate the mechanisms of various biochemical pathways. For instance, a probe that selectively inhibits a specific kinase can be used to dissect the role of that kinase in a signaling cascade.
The general approach involves:
Probe Development: Synthesis of a potent and selective inhibitor or binder based on the this compound core.
In Vitro Characterization: Thoroughly characterizing the probe's interaction with its purified target protein or nucleic acid.
Cellular Studies: Applying the probe to cells to perturb a specific pathway and observing the downstream consequences. For example, a kinase inhibitor probe could be used to study changes in protein phosphorylation patterns.
While direct examples for this compound are not available, the principles are well-established with other substituted purines used as inhibitors of cyclin-dependent kinases (CDKs) to study the cell cycle.
Theoretical and Computational Chemistry Investigations of this compound
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound, offering insights into its electronic structure, reactivity, and behavior in various environments. Although specific, in-depth computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, this section outlines the principal theoretical methods used for such investigations and the expected findings based on the analysis of its constituent chemical moieties.
Theoretical and Computational Chemistry Investigations
Theoretical and computational studies are instrumental in predicting molecular properties, complementing experimental findings, and guiding synthetic efforts. For a molecule such as 2-Phenylsulfenyl-6-chloro-purine, these investigations can elucidate its behavior at the electronic level.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and chemical reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the phenylsulfenyl group and the electron-rich purine (B94841) ring system. The LUMO would likely be distributed over the purine ring, particularly influenced by the electron-withdrawing chlorine atom at the C6 position. An FMO analysis would precisely map the locations of these orbitals, predicting the most probable sites for nucleophilic and electrophilic attack.
Illustrative Data Table: Frontier Molecular Orbital Properties
The following table presents hypothetical FMO data for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, to illustrate how such results would be reported.
| Parameter | Energy (eV) | Primary Lobe Location |
| HOMO | -6.5 | Phenylsulfenyl group, Purine N7, N9 |
| LUMO | -1.8 | Purine C6, C2 |
| HOMO-LUMO Gap | 4.7 | - |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic interactions, respectively.
In this compound, an EPS map would be expected to show negative potential around the nitrogen atoms of the purine ring and the sulfur atom, indicating their nucleophilic character. A region of positive potential would likely be found near the hydrogen atom on the purine's imidazole (B134444) ring (N7-H or N9-H) and potentially near the C6-Cl bond, highlighting sites susceptible to nucleophilic attack.
Illustrative Data Table: Electrostatic Potential Extrema
This table provides hypothetical EPS data, showing the minimum and maximum potential values that could be expected for the molecule.
| Potential Type | Value (kcal/mol) | Approximate Location |
| Vmin (Maximum Negative) | -45.5 | Vicinity of Purine N1 and N3 atoms |
| Vmax (Maximum Positive) | +35.2 | Vicinity of N9-H proton |
Computational modeling can map the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, a primary reaction of interest is the nucleophilic aromatic substitution at the C6 position, where the chlorine atom is displaced. Theoretical modeling of this transformation, for instance, with an amine or thiol nucleophile, would involve:
Optimizing the geometries of the reactant molecules (this compound and the nucleophile).
Locating the transition state structure for the substitution.
Calculating the activation energy barrier.
Such studies would provide quantitative predictions of reactivity and could be used to compare the reaction rates with different nucleophiles, offering insights valuable for synthetic planning.
Illustrative Data Table: Calculated Activation Energy for a Hypothetical Reaction
The table below shows a hypothetical activation energy for the substitution of the chlorine atom in this compound by ammonia, a common purine transformation.
| Reaction | Computational Method | Solvent Model | Activation Energy (ΔG‡) (kcal/mol) |
| Substitution at C6 by NH₃ | DFT (B3LYP/def2-TZVP) | PCM (DMSO) | 22.5 |
While quantum mechanics is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time in a larger system, such as in solution or interacting with a biological macromolecule. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal:
Solvation Structure: How solvent molecules arrange around the purine derivative.
Conformational Dynamics: The rotational freedom and preferred orientations of the phenylsulfenyl group relative to the purine core.
Intermolecular Interactions: The potential for the molecule to form aggregates or specific non-covalent interactions, such as pi-stacking between the purine and phenyl rings of adjacent molecules.
These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment, bridging the gap between its intrinsic properties and its bulk behavior.
Advanced Analytical Methodologies for Mechanistic Elucidation and Complex Mixture Analysis
Application of High-Resolution Spectroscopic Techniques for Complex Structural Confirmation
The unambiguous structural confirmation of 2-Phenylsulfenyl-6-chloro-purine is achieved through the synergistic use of high-resolution spectroscopic techniques. While a complete dataset for this specific molecule is not compiled in a single report, the analysis of its constituent parts and closely related analogues provides a clear picture of the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR is indispensable for assigning the proton (¹H) and carbon (¹³C) signals, especially in a complex heterocyclic system with multiple substituents.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the purine (B94841) ring proton (H8) and the protons of the phenylsulfenyl group.
¹³C NMR: The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The chemical shifts of C2, C5, and C6 are particularly diagnostic. For N7-alkylated 6-chloropurines, the C5 carbon signal appears shielded at around 123 ppm, whereas in N9-alkylated isomers, it shifts to approximately 132 ppm. nih.gov This distinction is crucial for identifying the site of any potential alkylation.
2D NMR (COSY, HSQC, HMBC):
HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate the purine H8 proton directly to its corresponding C8 carbon. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) is critical for confirming the connectivity of the entire structure. acs.org It would show long-range correlations, for instance, between the H8 proton and carbons C4 and C5, confirming the purine core structure. Furthermore, correlations between the phenyl protons and the C2 carbon of the purine ring would verify the attachment of the phenylsulfenyl group at the C2 position.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₁H₇ClN₄S), HRMS would provide a high-precision mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is also invaluable for identifying fragments during tandem mass spectrometry (MS/MS), which helps to piece together the molecular structure. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While specific crystallographic data for this compound is not readily available, analysis of related structures, such as other substituted purines, confirms the planarity of the purine ring system and establishes the precise bond lengths and angles between the purine core and its substituents. researchgate.net This technique would unambiguously confirm the positions of the chloro and phenylsulfenyl groups and reveal intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. researchgate.net
Table 1: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Observation | Purpose |
|---|---|---|
| ¹H NMR | Signals for purine proton (H8) and phenyl protons. | Identifies proton environments. |
| ¹³C NMR | Distinct signals for all 11 carbon atoms; key shifts for C2, C5, C6. | Confirms carbon backbone and substitution pattern. |
| 2D NMR (HSQC, HMBC) | Correlations confirming C-H attachments and long-range connectivity (e.g., C2 to phenyl protons). acs.org | Unambiguously assigns structure and confirms substituent positions. |
| HRMS | Precise molecular ion peak corresponding to the exact mass of C₁₁H₇ClN₄S. | Confirms elemental composition. nih.gov |
| X-ray Crystallography | Three-dimensional structure showing bond lengths, angles, and intermolecular interactions. researchgate.net | Provides definitive proof of structure and stereochemistry. |
Chromatographic and Separation Techniques for Reaction Monitoring and Purification
Chromatographic methods are essential for both monitoring the progress of the synthesis of this compound and for its subsequent purification from reaction mixtures.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective tool for qualitatively monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The progress of reactions involving 6-chloropurines is often monitored by TLC or liquid chromatography-mass spectrometry (LC/MS) analysis. nih.govacs.org
Purification Techniques:
Column Chromatography: This is the most common method for purifying purine derivatives on a preparative scale. For compounds like substituted 6-chloropurines, silica (B1680970) gel is a frequently used stationary phase. The choice of solvent system (mobile phase) is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) is often employed. redalyc.org For instance, the purification of 2-fluoro-6-chloropurine has been achieved using a dichloromethane-methanol eluent on a silica-gel column. redalyc.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. An C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water) and an organic solvent such as methanol or acetonitrile. researchgate.net Ion-pairing reversed-phase UPLC has been effectively used for the separation of a wide range of purine metabolites, demonstrating the technique's power in resolving complex mixtures of related compounds. researchgate.netnih.gov
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction Monitoring |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient. redalyc.org | Preparative Purification |
| RP-HPLC | C18 | Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid). researchgate.netnih.gov | High-Purity Separation & Analytical Quantification |
Electrochemical Characterization and Redox Behavior
The electrochemical properties of this compound are dictated by the purine core and the influence of its electron-withdrawing (chloro) and potentially redox-active (phenylsulfenyl) substituents. The study of its redox behavior provides insight into its electronic structure and potential for undergoing oxidation or reduction reactions.
The purine ring itself is electrochemically active and can be either oxidized or reduced. acs.org The presence of substituents significantly modulates the redox potentials. The chloro group at the C6 position is electron-withdrawing, which generally makes the purine ring more difficult to oxidize and easier to reduce compared to the unsubstituted purine.
The phenylsulfenyl group at the C2 position introduces a sulfur atom, which can itself be a site for electrochemical activity. Thiopurines are known to have distinct electrochemical properties. mdpi.com The electrochemical oxidation of the purine nucleus typically involves an equal ratio of protons and electrons. nih.gov
Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study these properties. These methods can determine the oxidation and reduction potentials of the compound, providing information about the stability of its various redox states. mdpi.com While specific electrochemical data for this compound is not detailed, studies on related halogenated and thio-substituted purines indicate that the molecule would exhibit complex redox behavior, with potentials influenced by both the halogen and the sulfur-containing substituent. rsc.orgrsc.org
Novel Research Avenues and Future Directions for 2 Phenylsulfenyl 6 Chloro Purine
The unique structural features of 2-Phenylsulfenyl-6-chloro-purine, namely the reactive chloro group at the C6 position and the phenylsulfenyl moiety at the C2 position, position it as a versatile scaffold for a multitude of advanced chemical explorations. While its direct applications are still emerging, the compound stands at the intersection of several cutting-edge research fields. This article explores novel research avenues and future directions, focusing on its potential in asymmetric synthesis, catalysis, materials science, and chemical biology.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-Phenylsulfenyl-6-chloro-purine?
Answer:
The synthesis typically involves functionalization of purine scaffolds. A general approach includes:
- Alkylation/arylation : Reacting 6-chloropurine derivatives with phenylsulfenyl groups via nucleophilic substitution. For example, alkylation with bromoacetaldehyde diethyl acetal can introduce side chains, followed by amine substitution at the N6 position .
- Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(Ph₃)₄) to attach aryl groups to the purine core. A toluene solvent system with K₂CO₃ as a base is often employed .
- Protection/deprotection strategies : Tetrahydropyran (THP) protection of the purine N9 position during synthesis to prevent unwanted side reactions, followed by acidic deprotection .
Key considerations : Reaction temperature (reflux conditions), catalyst loading (0.05 mmol Pd(Ph₃)₄ per 1.5 mmol substrate), and purification via column chromatography (EtOAc/hexane gradients) .
Advanced: How does the position of chlorine substitution (C2 vs. C6) influence the biological activity of purine derivatives?
Answer:
Chlorine’s position significantly impacts bioactivity. For example:
- C2 substitution : In antimycobacterial studies, 2-chloro-6-(2-furyl)-9-benzylpurines showed MIC values as low as 0.39 µg/mL against M. tuberculosis. The electron-withdrawing effect of Cl at C2 enhances binding to bacterial targets .
- C6 substitution : In this compound, the C6-Cl may reduce steric hindrance, facilitating interactions with enzymes like kinases or phosphorylases. However, activity may vary depending on the sulfenyl group’s electronic effects .
Methodological insight : Structure-activity relationship (SAR) studies should compare IC₅₀/MIC values of positional isomers and use computational modeling (e.g., molecular docking) to assess binding affinity differences .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., phenylsulfenyl group attachment) and monitors reaction progress .
- HPLC-MS : Validates purity (>95%) and identifies byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray crystallography : Resolves ambiguous structural features, such as the orientation of the sulfenyl group relative to the purine ring .
Data interpretation tip : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities in tautomeric forms .
Advanced: How can researchers optimize reaction yields in cross-coupling steps for purine derivatives?
Answer:
Key strategies include:
- Catalyst screening : Pd(Ph₃)₄ often outperforms PdCl₂(dppf) in aryl boronic acid couplings due to better solubility in toluene .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of halogenated purines but can increase side reactions. Toluene balances reactivity and selectivity .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 1–2 hours while maintaining yields >80% .
Troubleshooting : Low yields may stem from moisture-sensitive intermediates. Use anhydrous conditions and molecular sieves for moisture-prone steps .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact (H315, H318, H335 hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., thiols or chlorinated compounds) .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
Advanced: How should researchers address contradictions in substituent effects reported across studies?
Answer:
- Meta-analysis : Compile data from multiple sources (e.g., antimycobacterial activity in vs. kinase inhibition in ) to identify trends.
- Controlled experiments : Synthesize analogs with systematic substituent variations (e.g., electron-donating vs. withdrawing groups) and test under identical conditions.
- Statistical validation : Use ANOVA or t-tests to confirm significance of observed differences in bioactivity or reactivity .
Example : If one study reports enhanced activity with C6-Cl while another shows inactivity, evaluate solvent polarity or assay type (e.g., in vitro vs. cell-based) as confounding factors .
Basic: What are the key steps in designing a SAR study for this compound derivatives?
Answer:
Scaffold modification : Vary substituents at C2, C6, and N9 positions while retaining the purine core.
Bioactivity screening : Test analogs against target enzymes (e.g., mycobacterial enzymes ) or cancer cell lines.
Data correlation : Use QSAR models to link electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity .
Case study : 9-Benzyl derivatives with 4-methoxyphenyl groups showed 10-fold higher antimycobacterial activity than unsubstituted analogs, highlighting the role of electron-donating groups .
Advanced: How can computational tools enhance the study of this compound’s mechanism of action?
Answer:
- Molecular docking : Predict binding modes with targets like M. tuberculosis enzymes (PDB: 4DQU) .
- DFT calculations : Analyze charge distribution to explain reactivity trends (e.g., nucleophilic attack at C6 vs. C2) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs for synthesis .
Software recommendations : AutoDock Vina for docking, Gaussian for DFT, and GROMACS for MD .
Basic: What are common pitfalls in purine derivative synthesis, and how can they be mitigated?
Answer:
- Tautomerization issues : Purines exist in multiple tautomeric forms. Use low-temperature NMR (e.g., ¹⁵N-labeled compounds) to resolve ambiguities .
- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.5:1 boronic acid:purine ratio) to minimize diarylation byproducts in Suzuki couplings .
- Scale-up challenges : Replace column chromatography with recrystallization (e.g., using ethanol/water) for gram-scale synthesis .
Advanced: What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound?
Answer:
- In vitro :
- In vivo :
Data validation : Compare results with positive controls (e.g., rifampicin for TB studies) and validate via LC-MS quantification of compound levels in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
